Deacyl acebutolol

Descripción

Historical Context of Beta-Adrenergic Receptor Antagonists and the Emergence of Acebutolol (B1665407)

The development of beta-adrenergic receptor antagonists, commonly known as beta-blockers, represents a significant advancement in cardiovascular medicine. The concept of adrenergic receptors was first proposed by Raymond P. Ahlquist in 1948, who identified two distinct types, alpha and beta, based on the differential responses of tissues to catecholamines. revespcardiol.orgrevespcardiol.orgwikipedia.org This foundational work paved the way for the search for compounds that could selectively block these receptors. revespcardiol.orgrevespcardiol.org

The first beta-blocker, dichloroisoproterenol (B1670464) (DCI), was discovered in the 1950s, demonstrating the principle of beta-adrenergic blockade, although it had limited clinical utility due to its intrinsic sympathomimetic activity. wikipedia.orgnih.gov Sir James Black's work, driven by the goal of reducing myocardial oxygen demand in angina patients, led to the development of pronethalol and subsequently propranolol (B1214883) in the early 1960s. revespcardiol.orgrevespcardiol.orgwikipedia.orgnih.gov Propranolol, a non-selective beta-blocker without ISA, became a prototype for the class. nih.gov

The recognition of different beta-receptor subtypes (beta-1 and beta-2) in 1967 led to the development of cardioselective beta-blockers, which primarily target beta-1 receptors found predominantly in the heart. nih.gov Acebutolol emerged as one such cardioselective beta-1 blocker. wikipedia.orgpatsnap.comdrugbank.com Its introduction marked a further refinement in beta-blocker therapy, offering cardioselectivity and intrinsic sympathomimetic activity. wikipedia.orgpatsnap.comdrugbank.comhres.ca Acebutolol was patented in 1967 and approved for medical use in 1973. wikipedia.org

The Significance of Metabolite Formation in Drug Action: Focus on Diacetolol (B1670378) as an Active Entity

Acebutolol undergoes extensive first-pass hepatic metabolism, resulting in relatively low oral bioavailability for the parent compound (approximately 35-50%). wikipedia.orgdrugs.comhres.camims.comfda.gov The primary metabolic pathway involves the conversion of acebutolol to diacetolol, an N-acetyl derivative. wikipedia.orgpatsnap.commedscape.comdrugs.comhres.cafda.gov This metabolic conversion is significant because diacetolol is not an inactive byproduct but rather a potent beta-adrenergic blocking agent itself. patsnap.commedchemexpress.comncats.io

Diacetolol is considered equipotent to acebutolol in terms of beta-blocking activity and shares a similar pharmacological profile. wikipedia.org In some animal studies, diacetolol has even shown greater cardioselectivity than the parent compound. drugs.comhres.ca The longer elimination half-life of diacetolol (8-13 hours) compared to acebutolol (3-4 hours) means that the metabolite contributes to the sustained beta-blocking effect, particularly during chronic therapy. wikipedia.orgpatsnap.commedscape.commims.comfda.gov This extended half-life allows for once or twice-daily dosing regimens for acebutolol. patsnap.com

The formation of diacetolol highlights the importance of studying drug metabolites in understanding the full pharmacological activity and duration of action of a parent drug. In the case of acebutolol, the active metabolite diacetolol is a major contributor to its therapeutic efficacy. patsnap.com

Scope of Academic Inquiry into Acebutolol and Diacetolol: Bridging In Vitro and In Vivo Investigations

Academic inquiry into acebutolol and diacetolol spans a range of investigations, from in vitro studies characterizing their receptor interactions and cellular effects to in vivo studies evaluating their pharmacokinetics and pharmacodynamics in animal models and humans.

In vitro studies have been instrumental in understanding the fundamental properties of both compounds. These studies have characterized their affinity and activity at beta-1 and beta-2 adrenergic receptors, confirming acebutolol's cardioselectivity and diacetolol's similar profile, sometimes with enhanced cardioselectivity observed in specific models. drugs.comhres.cancats.io In vitro research has also explored their intrinsic sympathomimetic activity and membrane-stabilizing effects. ncats.iomims.comhres.capharmacompass.com

In vivo investigations, utilizing both animal models and human subjects, have provided crucial insights into the pharmacokinetics and pharmacodynamics of acebutolol and diacetolol. Studies in animals, such as rabbits and rats, have been used to examine the metabolic conversion of acebutolol to diacetolol, their distribution within tissues, and their elimination pathways. ncats.iohres.ca These studies have also investigated their effects on cardiovascular parameters and their efficacy in preventing arrhythmias. ncats.io

Human studies have focused on the absorption, distribution, metabolism, and excretion of acebutolol and diacetolol following oral administration. wikipedia.orgdrugs.comhres.camims.comfda.govnih.gov These studies have confirmed the extensive first-pass metabolism of acebutolol to diacetolol and characterized their respective half-lives and plasma protein binding. wikipedia.orgdrugs.comhres.camims.comfda.govpharmacompass.comnih.gov Research has also explored the influence of factors such as renal function and age on the pharmacokinetics of both compounds. wikipedia.orgdrugs.comhres.canih.gov

Furthermore, academic inquiry has involved comparative studies evaluating the efficacy of acebutolol (and thus the combined effect of acebutolol and diacetolol) against other beta-blockers in conditions like hypertension and arrhythmias. wikipedia.orgnih.gov These investigations, often conducted as controlled clinical trials, contribute to the understanding of the therapeutic role of acebutolol and the contribution of its active metabolite. nih.gov The ongoing research continues to refine the understanding of how both the parent drug and its primary active metabolite contribute to the clinical outcomes observed with acebutolol therapy.

Structure

3D Structure

Propiedades

IUPAC Name |

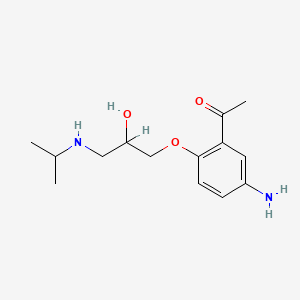

1-[5-amino-2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3/c1-9(2)16-7-12(18)8-19-14-5-4-11(15)6-13(14)10(3)17/h4-6,9,12,16,18H,7-8,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBUJVRULIBQHKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=C(C=C(C=C1)N)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10992866 | |

| Record name | 1-(5-Amino-2-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10992866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57898-80-3, 72143-02-3 | |

| Record name | Deacyl acebutolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057898803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(5-amino-2-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072143023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(5-Amino-2-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10992866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEACYL ACEBUTOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JZ6BC3K11 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Action and Receptor Interactions

Selective β1-Adrenergic Receptor Antagonism of Acebutolol (B1665407)

Acebutolol is characterized as a cardioselective beta-1 adrenergic receptor blocking agent. patsnap.comhres.cadrugbank.commims.comhres.camedicaldialogues.inhres.cawikipedia.orgnih.govmedscape.comtimeofcare.comdrugs.com This means it preferentially blocks beta-1 receptors, which are predominantly located in the heart muscle. patsnap.comhres.cahres.cahres.ca By inhibiting the action of catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) on these receptors, acebutolol reduces heart rate, decreases cardiac output, and lowers blood pressure. patsnap.commedicaldialogues.in This blockade also diminishes the force of contraction of the heart muscle. patsnap.com While acebutolol exhibits a preferential effect on beta-1 receptors, this selectivity is not absolute and can diminish at higher doses, where it may also inhibit beta-2 adrenoreceptors located in bronchial and vascular musculature. hres.cahres.cahres.cadrugs.com Diacetolol (B1670378) is also reported to be cardioselective. hres.camims.comhres.ca

Comparative Analysis of β1 Selectivity versus Non-selective Beta-blockers

The cardioselectivity of acebutolol and diacetolol offers advantages compared to non-selective beta-blockers, which block both beta-1 and beta-2 receptors. patsnap.comtimeofcare.com Blocking beta-2 receptors can lead to bronchoconstriction, which is a concern in patients with respiratory conditions such as asthma or chronic obstructive pulmonary disease (COPD). patsnap.comdrugs.com Due to their relative beta-1 selectivity, acebutolol and diacetolol are less likely to cause significant bronchoconstriction at therapeutic doses compared to non-selective agents like propranolol (B1214883). patsnap.comwikipedia.orgkup.at Studies comparing the beta-adrenergic selectivity of diacetolol, acebutolol, metoprolol, and propranolol in humans have shown that diacetolol appears to be more cardioselective than acebutolol, and both are more cardioselective than propranolol. nih.gov Metoprolol is likely more cardioselective than diacetolol. nih.gov

| Beta-Blocker | Selectivity Profile | Relative Cardioselectivity (vs. Propranolol) |

| Propranolol | Non-selective (β1, β2) | - |

| Acebutolol | Cardioselective (β1 > β2) | More cardioselective |

| Diacetolol | Cardioselective (β1 > β2) | More cardioselective (possibly > acebutolol) |

| Metoprolol | Cardioselective (β1 > β2) | More cardioselective (possibly > diacetolol) |

*Based on available research findings. patsnap.comwikipedia.orgtimeofcare.comdrugs.comkup.atnih.gov

Intrinsic Sympathomimetic Activity (ISA) of Acebutolol and Diacetolol

Both acebutolol and its active metabolite, diacetolol, possess intrinsic sympathomimetic activity (ISA), also referred to as partial agonist activity. patsnap.comhres.cadrugbank.commims.comhres.camedicaldialogues.inhres.cawikipedia.orgnih.govhres.cahres.camedscape.comtimeofcare.comnih.govnih.govnih.govndmctsgh.edu.tw This property distinguishes them from beta-blockers that are pure antagonists.

Mechanistic Basis of Partial Agonism

ISA means that while these drugs block the effects of full agonists (like endogenous catecholamines) at beta-adrenergic receptors, they also exert a low level of stimulating (agonist) effect on these receptors, particularly when sympathetic activity is low. patsnap.comwikipedia.orgnih.gov They are considered partial agonists because they elicit a submaximal response when bound to beta receptors, even at maximal occupancy. nih.gov For example, studies in isolated rat atria have shown that acebutolol produces a maximal stimulatory effect that is significantly less than that induced by a full beta agonist like isoproterenol. nih.gov This partial agonism contributes to a baseline level of sympathetic tone. patsnap.com

Clinical Relevance of ISA in Cardiovascular Modulation

The presence of ISA in acebutolol and diacetolol has several clinical implications for cardiovascular modulation. It generally results in less reduction in resting heart rate and cardiac output compared to beta-blockers without ISA. nih.govnih.gov This can be particularly beneficial, as it may reduce the risk of excessive bradycardia and the likelihood of precipitating heart failure in some patients. nih.gov Additionally, beta-blockers with ISA, including acebutolol, have been observed to have no negative impact on serum lipid profiles, unlike some other beta-blockers. patsnap.comwikipedia.orgnih.govnih.gov Long-term use of partial beta agonists may also lead to arterial vasodilation and increased arterial compliance, potentially offering additional benefits in the management of hypertension. nih.gov While the role of ISA in secondary prevention after myocardial infarction has been a subject of debate, studies with acebutolol have indicated its effectiveness in reducing post-infarction mortality in high-risk patients. nih.gov

Antiarrhythmic and Electrophysiological Effects

Acebutolol and its active metabolite, diacetolol, exhibit antiarrhythmic activity. patsnap.commims.commedicaldialogues.inwikipedia.orgnih.govhres.cahres.canih.govndmctsgh.edu.tw This effect is believed to be related to their beta-blocking properties. nih.gov

Impact on Atrioventricular Conduction and Refractoriness

Electrophysiological studies in humans have demonstrated that acebutolol delays atrioventricular (AV) conduction time and increases the refractoriness of the AV node. hres.cahres.canih.govnih.gov This effect on AV nodal conduction is a key mechanism by which beta-blockers can help control ventricular rates in supraventricular arrhythmias. Acebutolol generally does not significantly affect sinus node recovery time, atrial refractory period, or the HV conduction time at clinically used doses. hres.cahres.canih.gov It is important to note that the effects of beta-blockers, including acebutolol, on AV conduction are additive to those of digitalis glycosides when used concomitantly, which can increase the risk of bradycardia. drugs.comhres.cahres.cahres.cahres.ca Acebutolol has also been shown to depress anterograde conduction in accessory pathways in some patients. nih.gov While it can slow the rate of AV reentrant tachycardia, it is generally not effective in preventing the induction of sustained tachycardia. nih.gov

Subject: Information Regarding the Chemical Compound "Deacyl Acebutolol"

This article addresses the chemical compound referred to as "this compound," focusing on the specific areas outlined: , QRS and QTc Interval Modulation, Renin-Angiotensin System Inhibition, and Receptor Binding Kinetics and Quantitative Structure-Activity Relationships (QSAR).

Based on the available scientific literature and database searches, there is limited specific information directly pertaining to the pharmacological properties and mechanisms of action of a compound explicitly identified solely as "this compound" with the molecular formula C14H22N2O3 in the context of the requested outline points. While Acebutolol is a well-characterized beta-blocker with a known active metabolite, Diacetolol, detailed pharmacological data specifically for a compound named "this compound" (C14H22N2O3) regarding its effects on QRS and QTc intervals, interaction with the Renin-Angiotensin System, or detailed receptor binding kinetics and QSAR were not readily found in the conducted searches.

It is noted that the molecular formula C14H22N2O3 is also associated with the known beta-blocker Atenolol. This overlap in molecular formula could potentially lead to ambiguity in literature or databases. However, for the purpose of this article, information specific to Atenolol is not included as the focus is strictly on "this compound" as requested.

Due to the scarcity of direct scientific data specifically attributed to "this compound" (C14H22N2O3) concerning the detailed molecular mechanisms, electrophysiological effects (QRS/QTc), influence on the renin-angiotensin system, and quantitative structure-activity relationships as specified in the outline, a comprehensive article solely focused on these aspects of this particular compound cannot be generated from the available information.

Pharmacokinetics and Biotransformation Pathways

Absorption and Bioavailability Characteristics of Acebutolol (B1665407) and Diacetolol (B1670378)

Acebutolol is readily absorbed from the gastrointestinal tract following oral administration. drugs.comdrugbank.commedicaldialogues.inwikipedia.orghres.camims.comnih.gov However, it undergoes significant first-pass metabolism in the liver, which substantially reduces the amount of the parent drug reaching systemic circulation. drugs.comdrugbank.commedicaldialogues.inwikipedia.orghres.camims.comnih.gov The absolute bioavailability of orally administered Acebutolol is approximately 40%, with reported ranges between 35% and 50%. drugs.comdrugbank.commedicaldialogues.inwikipedia.orghres.camims.comnih.gov

Diacetolol, the major metabolite, also exhibits oral bioavailability. Studies have indicated average oral bioavailability values for Diacetolol ranging from 30.2% to 42.6% following administration of different doses of Diacetolol itself, with the differences between these values not being statistically significant in one study. nih.gov

In elderly patients, the bioavailability of both Acebutolol and its metabolite, Diacetolol, is approximately doubled. drugs.comhres.canih.gov This increased bioavailability in the elderly is likely attributable to age-related decreases in both first-pass metabolism and renal function. drugs.comnih.gov

Hepatic Biotransformation of Acebutolol to Diacetolol

Acebutolol undergoes extensive biotransformation in the liver, primarily through a first-pass metabolic process. drugs.comdrugbank.commedicaldialogues.inwikipedia.orghres.canih.govnih.gov The main metabolic pathway involves the conversion of Acebutolol to its N-acetyl derivative, Diacetolol. drugs.commedicaldialogues.inhres.ca This conversion is rapid, leading to the formation of Diacetolol, which is also pharmacologically active and is considered equipotent to the parent compound. ncats.iodrugs.commedicaldialogues.inwikipedia.orghres.cahres.canewdrugapprovals.org At steady state plasma concentrations, Diacetolol levels are typically about 2.5 times higher than those of Acebutolol. medicaldialogues.innih.gov

Role of Cytochrome P450 Enzymes (e.g., CYP2D6) in Metabolism

The hepatic metabolism of Acebutolol to its active metabolite, Diacetolol, is mediated by the cytochrome P450 enzyme system. Specifically, the enzyme CYP2D6 plays a significant role in this biotransformation process. nih.govontosight.aisemanticscholar.org

First-Pass Metabolism Phenomenon and its Therapeutic Implications

The extensive first-pass hepatic metabolism of Acebutolol results in a relatively low absolute bioavailability of the parent drug when administered orally. drugs.comdrugbank.commedicaldialogues.inwikipedia.orghres.camims.comnih.govnih.govontosight.ai This phenomenon is clearly demonstrated by the difference in the ratio of the area under the plasma concentration-time curve (AUC) of the parent drug to its metabolite after different routes of administration. Following oral administration, the AUC ratio of Acebutolol to Diacetolol is approximately 1:2.5, whereas after intravenous injection, this ratio is 3:1, indicating significant first-pass conversion. nih.gov

Table 1: Key Pharmacokinetic Parameters

| Parameter | Acebutolol | Diacetolol | Source |

| Absolute Oral Bioavailability | ~40% (35-50%) | ~30-43% (oral DC) | drugs.comdrugbank.commedicaldialogues.inwikipedia.orghres.camims.comnih.gov, nih.gov |

| Plasma Elimination Half-life | 3-4 hours | 8-13 hours | drugs.comdrugbank.commedicaldialogues.inwikipedia.orghres.camims.comhres.canih.gov |

| Time to Peak Plasma Concentration (oral Ace.) | 2.5 hours | 3.5 hours | drugs.comhres.cahres.canih.gov |

| Plasma Protein Binding | ~20-26% | Low (hydrophilic) | drugs.comdrugbank.comhres.camims.comhres.canih.gov |

Note: Values are approximate and can vary based on individual factors and study conditions.

Elimination and Excretion Profiles of Acebutolol and Diacetolol

Both Acebutolol and its active metabolite, Diacetolol, are cleared from the body through a combination of renal and non-renal pathways. drugs.comdrugbank.commedicaldialogues.inwikipedia.orghres.camims.comnih.govhres.canih.govresearchgate.net

Renal Clearance Mechanisms

Renal excretion plays a significant role in the elimination of both compounds, accounting for approximately 30% to 40% of the total elimination. drugs.comdrugbank.comwikipedia.orghres.camims.comnih.govhres.canih.govresearchgate.net Diacetolol, in particular, is predominantly eliminated by the kidneys. drugs.commedicaldialogues.innih.gov

The renal clearance of Diacetolol exhibits a linear relationship with creatinine (B1669602) clearance. drugs.commedicaldialogues.inhres.canih.gov Consequently, in patients with impaired renal function, the elimination of Diacetolol is decreased, leading to a two- to three-fold increase in its elimination half-life. drugs.comnih.govnih.gov While Acebutolol is also excreted via the gastrointestinal tract, the renal pathway is particularly important for the clearance of the active metabolite. drugs.commedicaldialogues.innih.gov

Non-Renal Elimination Pathways, Including Biliary Excretion

Non-renal mechanisms contribute significantly to the elimination of Acebutolol and Diacetolol, accounting for approximately 50% to 60% of the total clearance. drugs.comdrugbank.comwikipedia.orghres.camims.comnih.govhres.canih.govresearchgate.net These pathways include excretion into the bile and direct passage through the intestinal wall. drugs.comdrugbank.commedicaldialogues.inhres.camims.comnih.govhres.canih.govresearchgate.net Studies have shown that more than 50% of an orally administered dose of Acebutolol can be recovered in the feces, with both Acebutolol and Diacetolol present in roughly equal proportions. medicaldialogues.in

Table 2: Elimination Pathways

| Elimination Pathway | Percentage of Total Elimination | Source |

| Renal Excretion | 30-40% | drugs.comdrugbank.comwikipedia.orghres.camims.comnih.govhres.canih.govresearchgate.net |

| Non-Renal Mechanisms | 50-60% | drugs.comdrugbank.comwikipedia.orghres.camims.comnih.govhres.canih.govresearchgate.net |

| - Biliary Excretion | Included in Non-Renal | drugs.comdrugbank.commedicaldialogues.inhres.camims.comnih.govhres.canih.govresearchgate.net |

| - Intestinal Passage | Included in Non-Renal | drugs.comdrugbank.commedicaldialogues.inhres.camims.comnih.govhres.canih.govresearchgate.net |

Table 3: Plasma Half-lives

| Compound | Half-life Range | Source |

| Acebutolol | 3-4 hours | drugs.comdrugbank.commedicaldialogues.inwikipedia.orghres.camims.comhres.canih.gov |

| Diacetolol | 8-13 hours | drugs.comdrugbank.commedicaldialogues.inwikipedia.orghres.camims.comhres.canih.gov |

Pharmacokinetic Modeling and Simulation

Pharmacokinetic modeling and simulation approaches are valuable tools for understanding drug disposition, predicting behavior in different populations, and identifying sources of variability. While extensive modeling specific to diacetolol is not detailed in the provided literature, the principles of pharmacokinetic analysis have been applied to study its behavior in various conditions.

Physiologically Based Pharmacokinetic (PBPK) Modeling Approaches

Physiologically Based Pharmacokinetic (PBPK) modeling offers a mechanistic approach to simulating drug absorption, distribution, metabolism, and excretion based on physiological and biochemical parameters. plos.org This type of modeling can be used to characterize interindividual variability and extrapolate pharmacokinetics to different populations. plos.org Although PBPK modeling is a recognized approach for understanding drug disposition and variability, specific applications of comprehensive PBPK models solely focused on deacyl acebutolol were not extensively described in the reviewed literature. plos.org

Population Pharmacokinetics and Inter-individual Variability

Studies have indicated considerable inter-subject variation in plasma levels of both acebutolol and its major metabolite, diacetolol. researchgate.net Interindividual variability in drug pharmacokinetics can arise from numerous factors, including intrinsic factors such as genetics, age, sex, and disease states, as well as extrinsic factors like diet and environmental exposures. plos.orgnih.gov The variability in the half-life and elimination rate of diacetolol has been observed and correlated significantly with creatinine clearance, highlighting the impact of renal function on its disposition and contributing to inter-individual differences. nih.govresearchgate.net Furthermore, age-related changes contribute to variability, with older patients showing increased peak plasma levels and area under the curve (AUC) for diacetolol. drugs.comkarger.com

Impact of Physiological and Pathophysiological States on Pharmacokinetics

The pharmacokinetic profile of this compound can be significantly altered by various physiological and pathophysiological conditions, necessitating careful consideration in clinical settings.

Renal Impairment and Dosage Adjustment Considerations

Renal function is a primary determinant of this compound elimination. Diacetolol is eliminated predominantly by the kidney. hres.cadrugs.commedscape.com A linear relationship exists between the renal clearance of diacetolol and creatinine clearance. hres.camedscape.com Impaired renal function leads to reduced elimination of diacetolol, resulting in a prolonged half-life. medicine.com Studies have shown a two- to threefold increase in the half-life of diacetolol in patients with renal impairment. medicine.com Renal clearance and cumulative urinary excretion of diacetolol enantiomers are positively correlated with creatinine clearance. nih.gov Declining creatinine clearance is also associated with a subsequent decline in the enantiomer S:R ratio of diacetolol in urine. nih.gov this compound is removed by hemodialysis. drugs.com

The impact of renal impairment on diacetolol pharmacokinetics is summarized in the table below, illustrating the relationship between creatinine clearance and the required reduction in the parent drug (acebutolol) dosage, which is influenced by the metabolite's elimination.

| Renal Function (Creatinine Clearance) | Impact on Diacetolol Elimination | Acebutolol Dosage Adjustment (Parent Drug) | Source |

|---|---|---|---|

| Less than 50 mL/min | Reduced elimination, increased half-life | Reduce daily dose by 50% | hres.camedscape.comunboundmedicine.com |

| Less than 25 mL/min | Markedly reduced elimination, significantly increased half-life | Reduce daily dose by 75% | medscape.comunboundmedicine.com |

| Severe impairment/End-stage renal disease (Patients undergoing hemodialysis) | Removed by hemodialysis | Individualize dosage carefully | drugs.com |

Hepatic Impairment and Metabolic Clearance Alterations

Acebutolol undergoes extensive first-pass hepatic biotransformation to its active metabolite, diacetolol. hres.cawikipedia.orgyoutube.comhres.camedicine.comdrugbank.com While the liver is the primary site of this conversion, the impact of hepatic impairment specifically on the pharmacokinetics of the metabolite, diacetolol, appears less pronounced than that of renal impairment. Liver cirrhosis does not seem to substantially affect the pharmacokinetics of acebutolol or diacetolol; however, a full evaluation of the effects of hepatic impairment on the elimination of the drug has not been completed. wikipedia.orgdrugs.com Some sources suggest that dose adjustment for acebutolol may not be necessary in hepatic impairment medscape.com, while others advise caution drugs.commedscape.com.

Age-Related Pharmacokinetic Changes in Geriatric Populations

Age-related physiological changes can influence the pharmacokinetics of diacetolol in geriatric populations. Older patients tend to exhibit higher peak plasma concentrations and larger areas under the plasma concentration-time curve (AUC) for both acebutolol and diacetolol compared to younger individuals. drugs.comkarger.com The bioavailability of both the parent drug and its active metabolite is approximately doubled in this age group. hres.camedscape.com The elimination half-lives of both acebutolol and diacetolol are increased in elderly patients. karger.comnih.gov Specifically, increasing age has been correlated with a significant prolongation of the elimination half-lives of both R- and S-diacetolol enantiomers. nih.gov These age-related changes in enantiomer ratios may suggest an effect on stereoselective pathways, such as renal tubular secretion or nonrenal excretion, in the elderly. nih.gov

A study comparing aged hypertensive patients (average 79.4 years) and young healthy subjects (average 23.4 years) demonstrated significantly higher peak plasma levels and AUC for both acebutolol and diacetolol in the aged group after oral administration. karger.comnih.gov The plasma half-lives of acebutolol and diacetolol were also increased in the elderly patients. karger.comnih.gov

The table below summarizes some pharmacokinetic parameter comparisons between young and aged subjects.

| Parameter (after oral administration of Acebutolol) | Young Subjects (approx. 23 years) | Aged Patients (approx. 79 years) | Source |

|---|---|---|---|

| Acebutolol Peak Plasma Levels (μg·l⁻¹·kg⁻¹) | 9.68 | 28.03 | karger.com |

| Acebutolol AUC (μg·l⁻¹·h·kg⁻¹) | 57.5 | 163.1 | karger.com |

| Acebutolol Plasma Half-life (h) | 7.2 | 11.6 | karger.com |

| Diacetolol Plasma Half-life (h) | 12 | 14.8 | karger.com |

Drug Interactions and Polypharmacy Research

Pharmacodynamic Interactions with Concurrently Administered Medications

Pharmacodynamic interactions occur when the effects of diacetolol (B1670378) are altered by other drugs at the site of action or through additive or opposing pharmacological effects. chemisgroup.us

Additive Effects on Cardiac Conduction and Rate

Concomitant use of diacetolol (as the active metabolite of acebutolol) with other medications that depress cardiac function can lead to additive effects on heart rate and conduction. drugs.com For instance, co-administration with non-dihydropyridine calcium channel blockers, such as verapamil (B1683045) and diltiazem (B1670644), warrants caution due to observed additive effects on myocardial contractility, heart rate, and AV conduction. hres.cadrugs.comhres.ca This combination can potentially lead to severe bradycardia, hypotension, and heart block. drugs.com Similarly, combining diacetolol with digitalis glycosides can enhance the slowing of atrioventricular conduction. hres.carxlist.comhres.ca

Interactions Affecting Antihypertensive Efficacy

The antihypertensive efficacy of diacetolol (via acebutolol) can be affected by co-administered drugs. Nonsteroidal anti-inflammatory drugs (NSAIDs) have been reported to blunt the antihypertensive effect of beta-blockers. rxlist.commedicaldialogues.in Conversely, concomitant administration of other antihypertensive agents, such as tricyclic antidepressants, barbiturates, and phenothiazines, may increase the blood pressure lowering effects of beta-blockers. hres.cahres.ca Catecholamine-depleting drugs, such as reserpine, may also have an additive effect when given with beta-blocking agents, potentially leading to marked bradycardia or hypotension. rxlist.comhres.ca

Effects on Glucose Homeostasis and Hypoglycemia Masking

Beta-blockers, including diacetolol, can influence glucose homeostasis. They may potentiate hypoglycemia and/or mask the signs and symptoms of hypoglycemia, such as tremors, tachycardia, and blood pressure changes, in patients with diabetes mellitus. drugs.comhealthline.comgoodrx.com While nonselective beta-blockers may inhibit glycogenolysis, larger doses of cardioselective agents like diacetolol may also exhibit these effects. drugs.com

Pharmacokinetic Interactions Affecting Acebutolol (B1665407) and Diacetolol Plasma Levels

Pharmacokinetic interactions involve alterations in the absorption, distribution, metabolism, or excretion of acebutolol and diacetolol. chemisgroup.us

Inhibition or Induction of Metabolic Enzymes

Acebutolol undergoes extensive first-pass metabolism in the liver to form diacetolol, primarily mediated by CYP2D6. nih.gov Therefore, drugs that inhibit or induce metabolic enzymes, particularly CYP2D6, can affect the plasma concentrations of both acebutolol and diacetolol. While the search results did not provide specific examples of enzyme inhibition or induction directly impacting diacetolol metabolism, it is a known mechanism for drug interactions affecting drugs metabolized by the cytochrome P450 system. chemisgroup.usmdpi.com For instance, CYP3A4 is a major enzyme involved in drug metabolism, and its inhibitors or inducers can significantly alter drug exposure. mdpi.comnih.gov Although acebutolol's primary metabolism to diacetolol is via CYP2D6, the potential for interactions with other enzymes cannot be entirely discounted in polypharmacy.

Data Table: Effects of Grapefruit Juice on Acebutolol and Diacetolol Pharmacokinetics nih.gov

| Parameter | Acebutolol + Water (Mean ± SD) | Acebutolol + Grapefruit Juice (Mean ± SD) | Percentage Change | p-value |

| Cmax (ng/mL) | 872 ± 207 | 706 ± 140 | -19% | < 0.05 |

| AUC(0-33h) (ng.h/mL) | 4498 ± 939 | 4182 ± 915 | -7% | < 0.05 |

| t1/2 (h) | 4.0 | 5.1 | +27.5% | < 0.05 |

| Ae (µg) | Unchanged | Unchanged | - | - |

| Diacetolol | ||||

| Cmax (ng/mL) | - | Decreased by 24% | -24% | < 0.05 |

| AUC(0-33h) (ng.h/mL) | - | Decreased by 18% | -18% | < 0.05 |

| Ae (µg) | - | Decreased by 20% | -20% | < 0.01 |

Note: Data extracted from a study on the effects of grapefruit juice on acebutolol pharmacokinetics. nih.gov

Grapefruit juice has been shown to decrease the peak plasma concentration (Cmax) and area under the concentration-time curve (AUC) of both acebutolol and diacetolol, likely by interfering with gastrointestinal absorption. nih.gov

Clinical Significance of Drug-Drug Interactions

The clinical significance of drug-drug interactions involving diacetolol depends on the magnitude of the interaction and the patient's clinical status. Additive effects on cardiac conduction and rate with agents like verapamil or diltiazem can be serious, potentially leading to symptomatic bradycardia, hypotension, and heart block, requiring close monitoring and dosage adjustments. drugs.com Interactions affecting antihypertensive efficacy may necessitate adjustments in the dosage of diacetolol or the co-administered medication to maintain blood pressure control. hres.cahres.ca Masking of hypoglycemia symptoms in diabetic patients is a critical interaction that can delay recognition and management of low blood sugar. drugs.comhealthline.comgoodrx.com While some interactions may be minor, others can be highly clinically significant, potentially outweighing the benefits of co-administration and requiring avoidance of the combination. drugs.comrxlist.com

Toxicological Profiles and Safety Pharmacology

Genotoxicity and Mutagenicity Assessments of Acebutolol (B1665407) and Diacetolol (B1670378)

Genotoxicity and mutagenicity studies are crucial for evaluating the potential of a compound to cause damage to genetic material. Assessments have been conducted on both acebutolol and its primary metabolite, diacetolol.

Ames Test Results

The Ames test is a widely used in vitro assay to evaluate the mutagenic potential of chemical compounds. Studies have indicated that both acebutolol and diacetolol are devoid of mutagenic potential in the Ames test. drugs.com

Insert Interactive Table: Ames Test Results for Acebutolol and Diacetolol (This table would typically show the results of the Ames test across different strains of bacteria, with and without metabolic activation, indicating the absence of mutagenic activity for both compounds.)

Reproductive and Developmental Toxicology

The reproductive and developmental toxicity of acebutolol and diacetolol has been investigated in animal models and observed in human exposures during pregnancy.

Fetal and Neonatal Effects

Reproduction studies in animals have been conducted with both acebutolol and diacetolol. Studies in rats and rabbits with acebutolol at doses up to 630 mg/kg/day and 135 mg/kg/day, respectively, showed the compound was not teratogenic in either species. drugs.comrxlist.commotherfigure.commedicaldialogues.in However, in rabbits, a dose of 135 mg/kg/day of acebutolol caused slight fetal growth retardation, which was considered a result of maternal toxicity. drugs.comrxlist.commotherfigure.commedicaldialogues.in Studies with diacetolol in rabbits (up to 450 mg/kg/day) and rats (up to 1800 mg/kg/day) showed a significant elevation in post-implantation loss with 450 mg/kg/day in rabbits, a dose associated with reduced food consumption and body weight gain in the dams. drugs.comrxlist.commotherfigure.commedicaldialogues.in A non-statistically significant increase in the incidence of bilateral cataract was also observed in rat fetuses from dams treated with 1800 mg/kg/day diacetolol. drugs.comrxlist.commotherfigure.commedicaldialogues.in

Studies in humans have demonstrated that both acebutolol and diacetolol cross the placenta. drugs.comrxlist.commotherfigure.comkarger.com Neonates born to mothers who received acebutolol during pregnancy have exhibited reduced birth weight, decreased blood pressure, and decreased heart rate. drugs.comrxlist.commotherfigure.comnih.govbmj.commedscape.comdrugs.com Diacetolol has been detected in cord blood samples, indicating its transfer to the fetus. e-lactancia.orgbrieflands.com

Insert Interactive Table: Summary of Animal Reproductive and Developmental Studies (This table would detail the species, doses tested, findings related to teratogenicity, fetal growth, and maternal toxicity for both acebutolol and diacetolol.)

Placental Transfer and Breast Milk Excretion

Both acebutolol and its major metabolite, diacetolol, are known to cross the placental barrier in humans. drugs.comrxlist.commotherfigure.comkarger.com Studies have confirmed the presence of diacetolol in cord blood following maternal acebutolol administration. e-lactancia.orgbrieflands.com

Furthermore, acebutolol and diacetolol are excreted into breast milk. drugs.commotherfigure.commedscape.come-lactancia.orgbrieflands.comdrugs.comnih.govhres.cahres.camims.commidlandsmedicines.nhs.uk Research indicates that the concentrations of diacetolol enantiomers in breast milk can be higher than those of acebutolol. e-lactancia.orgbrieflands.com Diacetolol has also been detected in the plasma of breastfed infants, suggesting accumulation can occur in the infant. e-lactancia.orgbrieflands.com The milk-to-plasma ratios for acebutolol and diacetolol have been reported. drugs.comhres.cahres.ca

Insert Interactive Table: Placental Transfer and Breast Milk Excretion Data (This table could present data on cord blood concentrations and milk-to-plasma ratios for acebutolol and diacetolol if specific numerical data is available from the sources.)

Organ-Specific Toxicity Studies

Cardiovascular System: Bradycardia, Heart Block, Hypotension

Respiratory System: Bronchospasm and Pulmonary Function

Direct evidence describing bronchospasm or specific impacts on pulmonary function caused by Deacyl acebutolol was not identified in the search results. While beta-blockers, particularly non-cardioselective agents, can affect the respiratory system, specific toxicological data for this compound in this regard is not detailed in the available sources muslimuniversity.edu.af. A Safety Data Sheet for the compound indicates that it "May cause respiratory irritation" (H335), and advises avoiding breathing dust/fume/gas/mist/vapors/spray aksci.com. This suggests a potential for local irritant effects on the respiratory tract upon exposure.

Central Nervous System Effects

Specific research findings detailing central nervous system effects directly attributable to this compound were not found in the consulted literature. General toxicological reviews discuss CNS effects in the context of various drug classes muslimuniversity.edu.aftandfonline.comtandfonline.com, but data specifically for this compound is not available in the search results.

Overdose Manifestations and Management Principles

Information specifically on the manifestations of overdose with this compound and corresponding management principles is not detailed in the search results. A Safety Data Sheet provides general precautionary statements in case of inhalation, such as removing to fresh air and keeping at rest in a position comfortable for breathing, and advising to call a poison center or doctor if feeling unwell aksci.com. However, comprehensive manifestations of systemic overdose and specific management protocols for this compound were not found aksci.comcanterbury.ac.nz.

Chronic Toxicity and Long-Term Safety Considerations

Specific data from research studies or assessments concerning the chronic toxicity and long-term safety considerations of this compound were not identified in the search results tandfonline.com. General principles of chronic toxicity evaluation involve repeated exposure over extended periods to assess potential adverse effects. However, findings from such evaluations specifically for this compound are not available in the consulted sources.

Analytical Methodologies for Quantitative Determination in Biological Matrices

High-Performance Liquid Chromatography (HPLC) Techniques

HPLC is a cornerstone technique for the determination of pharmaceutical compounds and their metabolites in biological matrices. Its versatility in stationary phases and mobile phases allows for effective separation of deacyl acebutolol (B1665407) from endogenous substances and co-administered drugs.

HPLC with UV/DAD Detection

High-Performance Liquid Chromatography coupled with Ultraviolet (UV) or Diode-Array Detection (DAD) is a common approach for the determination of various drugs and metabolites. UV/DAD detection relies on the analyte's ability to absorb UV light at a specific wavelength. This method has been applied for the simultaneous identification and quantification of multiple beta-blockers, including diacetolol (B1670378), in human plasma nih.gov.

A method for the simultaneous determination of thirteen beta-blockers and diacetolol in human plasma utilized HPLC with photodiode-array UV detection at a fixed wavelength of 220 nm for quantification nih.gov. The separation was achieved on a C18 analytical column using a gradient elution with acetonitrile (B52724) and phosphate (B84403) buffer nih.gov. This method demonstrated linearity over a range of 25 to 1000 ng/mL for most compounds, with limits of detection (LODs) ranging from 5 to 10 ng/mL nih.gov. Precision and accuracy, assessed at 100 and 500 ng/mL, were within acceptable limits for toxicological screening and quantification nih.gov.

While direct HPLC-UV detection can be used, the sensitivity might be limited for trace analysis of deacyl acebutolol in some biological matrices compared to other detection methods .

HPLC with Fluorescence Detection

Fluorescence detection offers enhanced sensitivity and selectivity for compounds that are naturally fluorescent or can be derivatized to become fluorescent. For this compound, which may not possess sufficient native fluorescence, derivatization is often employed prior to HPLC with fluorescence detection.

A stereospecific HPLC assay for the determination of diacetolol enantiomers in human plasma and urine has been reported using fluorescence detection e-lactancia.orgcapes.gov.brnih.gov. This method involved a derivatization step with a chiral reagent, S-(+)-1-(1-naphthyl)ethyl isocyanate, to form diastereomers that could be separated on a normal-phase HPLC column e-lactancia.orgcapes.gov.br. The resulting diastereomers were quantified using fluorescence detection at specific wavelengths (e.g., 220/389 nm) capes.gov.br. This approach allowed for the measurement of individual enantiomers of diacetolol in biological fluids e-lactancia.orgcapes.gov.br. The method showed excellent linearity and low inter-assay variability capes.gov.br.

HPLC with Mass Spectrometry (MS) Detection

High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) or tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantitative determination of drugs and metabolites in biological matrices due to its high sensitivity, selectivity, and ability to provide structural information novabioassays.commdpi.comppd.com. LC-MS/MS is often considered the gold standard for bioanalysis ppd.com.

LC-MS/MS methods have been developed and validated for the determination of diacetolol in biological samples, including human plasma nih.govwaters.comresearchgate.net. These methods typically involve sample preparation followed by chromatographic separation and detection by a mass spectrometer operating in selected reaction monitoring (MRM) mode for enhanced specificity and sensitivity waters.com. The use of stable isotope-labeled internal standards is common in LC-MS/MS to improve accuracy and precision by compensating for matrix effects ppd.com.

LC-MS/MS allows for the simultaneous quantification of parent drug (acebutolol) and its active metabolite (diacetolol) in biological fluids nih.gov. This is particularly important because diacetolol is present in plasma at concentrations greater than those of acebutolol and contributes significantly to the pharmacological effect nih.gov. A validated UPLC-MS/MS method for acebutolol and pindolol (B1678383) in human plasma demonstrated good accuracy and precision within regulatory guidelines waters.com. While this specific study focused on acebutolol and pindolol, the principles and technology are directly applicable to the determination of diacetolol. LC-MS/MS methods offer advantages such as shorter run times, increased sensitivity, and improved resolution compared to traditional HPLC-UV methods waters.com.

Microextraction-Based Techniques for Sample Preparation

Sample preparation is a critical step in the analysis of biological matrices, aiming to isolate the analyte of interest from interfering components and potentially concentrate it to improve detection limits amazonaws.comoup.com. Microextraction techniques are miniaturized sample preparation methods that offer advantages such as reduced solvent consumption, lower cost, and faster processing times researchgate.netnih.gov.

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that involves extracting analytes from a sample matrix onto a coated fiber or other solid phase oup.comresearchgate.net. SPME is efficient, selective, and can be coupled directly with chromatographic techniques oup.com.

SPME has been explored as a sample preparation method for the analysis of beta-blockers in biological samples oup.comscispace.com. In-tube SPME, where the inner surface of a capillary column is coated with an extraction phase, coupled with LC or LC-MS, has been successfully used for determining drugs and biomarkers in biological samples, sometimes allowing for direct sample injection or minimal sample treatment researchgate.net. This technique enables miniaturization, automation, and high-throughput analysis, reducing assay times and solvent usage researchgate.net.

Dispersive Liquid-Liquid Microextraction (DLLME)

Dispersive Liquid-Liquid Microextraction (DLLME) is a microextraction technique that involves the rapid injection of a mixture of a high-density extraction solvent and a disperser solvent into an aqueous sample nih.govresearchgate.net. This creates a cloudy solution due to the dispersion of fine droplets of the extraction solvent, facilitating the transfer of analytes from the aqueous phase to the organic phase nih.gov. After centrifugation, the sedimented organic phase containing the enriched analytes is collected for analysis researchgate.net.

DLLME has gained attention due to its simplicity, rapidity, low solvent consumption, and high enrichment factors nih.govresearchgate.net. It has been applied to the extraction of various beta-blockers from aqueous matrices and biological samples like human plasma nih.govresearchgate.netresearchgate.net. A DLLME method coupled with HPLC-UV detection was developed for the determination of antiarrhythmic drugs, demonstrating the effectiveness of DLLME for extracting analytes from plasma samples researchgate.net. The optimization of parameters such as the type and volume of extraction and disperser solvents and ionic strength is important for effective DLLME nih.gov.

Voltammetric and Electrochemical Methods

Voltammetric and electrochemical methods are recognized for their sensitivity and potential for direct analysis of electroactive compounds in various matrices. These techniques measure the current response resulting from the application of a varying potential to a sample containing an electroactive species. mdpi.commdpi.comresearchgate.net While electrochemical techniques, including cyclic, linear sweep, differential pulse, and square wave voltammetry, have been applied to the analysis of acebutolol, particularly using various electrode materials researchgate.netabechem.comresearchgate.netresearchgate.netresearchgate.net, specific detailed methodologies focusing solely on the quantitative determination of this compound in biological matrices using these techniques were not explicitly found within the provided search results. Research has explored the electrochemical behavior of acebutolol and the identification of its oxidation products using techniques coupled with mass spectrometry, noting reactions like aromatic ether cleavage and electrochemical hydrolysis. researchgate.net However, the direct application and validation of voltammetric or electrochemical methods specifically for the routine quantitative analysis of this compound in biological samples were not detailed.

Method Validation Parameters: Sensitivity, Specificity, Linearity, Accuracy, Precision

Validation of analytical methods is a critical process to ensure that the method is suitable for its intended purpose, providing reliable and accurate data. Key validation parameters include sensitivity, specificity, linearity, accuracy, and precision. elementlabsolutions.comeuropa.eudemarcheiso17025.comresearchgate.net Sensitivity refers to the ability to detect and quantify the analyte at low concentrations, often described by the limit of detection (LOD) and limit of quantification (LOQ). elementlabsolutions.comdemarcheiso17025.comresearchgate.net Specificity is the method's ability to unequivocally assess the analyte in the presence of other components in the sample matrix, such as impurities, degradation products, or endogenous substances. elementlabsolutions.comeuropa.eudemarcheiso17025.com Linearity establishes a proportional relationship between the analyte concentration and the method's response over a defined range. elementlabsolutions.comeuropa.eudemarcheiso17025.comresearchgate.net Accuracy measures the closeness of agreement between the measured value and the true value. elementlabsolutions.comeuropa.eudemarcheiso17025.comresearchgate.net Precision describes the agreement between a series of measurements of the same homogeneous sample under prescribed conditions. elementlabsolutions.comeuropa.eudemarcheiso17025.comresearchgate.net

Application in Pharmacokinetic and Toxicological Studies

Analytical methods, predominantly high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), have been applied to quantify this compound (diacetolol) alongside acebutolol in various biological samples for pharmacokinetic and toxicological investigations. researchgate.netnih.govmdpi.comnih.gov These studies involve the analysis of plasma, urine, and in some cases, post-mortem samples. researchgate.netnih.govnih.gov

Pharmacokinetic studies have utilized these analytical methods to characterize the absorption, distribution, metabolism, and excretion of this compound. For instance, studies in rabbits with hepatic failure determined plasma concentrations of this compound and acebutolol using HPLC to assess changes in pharmacokinetic parameters. nih.gov The area under the plasma concentration-time curve (AUC) and maximum plasma concentration (Cmax) of acebutolol were found to be significantly increased in rabbits with hepatic failure, and the ratio of this compound to total acebutolol in plasma was significantly decreased, indicating altered metabolism. nih.gov

Toxicological studies, such as investigations into fatal cases of acebutolol self-poisoning, have employed analytical techniques like LC-HR-MS to quantify acebutolol and its metabolite diacetolol (this compound) in post-mortem biological matrices, including femoral blood, cardiac blood, urine, bile, and gastric contents. researchgate.net Such analyses provide crucial data for understanding the levels of the parent drug and its active metabolite in cases of overdose. researchgate.net Older HPLC methods for the analysis of acebutolol and its major metabolite in blood, plasma, and urine have also been reported, highlighting the historical application of analytical techniques in studying the fate of acebutolol and this compound in the body. nih.gov

Advanced Research Directions and Emerging Paradigms

Pharmacogenomic Influences on Acebutolol (B1665407) and Diacetolol (B1670378) Response

Pharmacogenomics plays a crucial role in understanding the variability observed in patient responses to beta-blockers like acebutolol and its metabolite, diacetolol. Genetic variations can impact both the metabolism of the drug and the function of its target receptors, leading to altered pharmacokinetics and pharmacodynamics nih.gov.

The metabolism of acebutolol to diacetolol involves hepatic enzymes. The cytochrome P450 2D6 (CYP2D6) enzyme is implicated in the metabolism of acebutolol nih.govsemanticscholar.org. Genetic polymorphisms in the CYP2D6 gene can lead to different metabolic phenotypes, ranging from poor metabolizers to ultrarapid metabolizers. These variations can influence the plasma concentrations of both acebutolol and diacetolol, potentially affecting therapeutic outcomes and the risk of adverse effects nih.gov. Studies on other beta-blockers metabolized by CYP2D6 have shown that poor metabolizers may have higher plasma concentrations and an increased risk of adverse reactions like bradycardia . While the specific impact of CYP2D6 polymorphisms on diacetolol exposure and response has been a subject of research, the precise clinical implications for acebutolol therapy continue to be explored.

Variations in genes encoding adrenergic receptors, particularly the beta-1 adrenergic receptor (ADRB1), can also influence the response to beta-blockers. Polymorphisms in ADRB1, such as the Arg389Gly variant, have been associated with altered receptor function and varying therapeutic outcomes in patients treated with beta-blockers for conditions like heart failure and vasovagal syncope nih.govscielo.org.mx. The Arg389Arg genotype, for instance, has been linked to a better response to beta-blocker therapy in some patient populations scielo.org.mx. Research in this area aims to determine if specific ADRB1 genotypes predict response to acebutolol and diacetolol, potentially guiding treatment selection.

Genetic Polymorphisms in Drug-Metabolizing Enzymes (e.g., CYP2D6)

In Vitro to In Vivo Extrapolation (IVIVE) of Pharmacological Responses

In vitro to in vivo extrapolation (IVIVE) is a critical approach in drug development and research, aiming to predict in vivo drug behavior and responses based on data obtained from in vitro studies uu.nlresearchgate.netplos.org. For diacetolol, IVIVE can be applied to predict its pharmacokinetic properties, such as hepatic clearance and renal excretion, and potentially its pharmacodynamic effects. While acebutolol undergoes hepatic metabolism to diacetolol, diacetolol is primarily eliminated by the kidney drugbank.comdrugs.com. Studies using in vitro methods, such as hepatocyte assays, can provide estimates of intrinsic clearance, which can then be scaled using physiological models to predict in vivo clearance uu.nlresearchgate.net. IVIVE approaches are continuously being refined to improve the accuracy of predictions, particularly for compounds with complex metabolism and elimination pathways like acebutolol and diacetolol.

Biomarker Discovery and Validation in Response to Beta-Blockade

The identification and validation of biomarkers that predict or monitor the response to beta-blockade therapy, including treatment with acebutolol and diacetolol, is an active area of research. Biomarkers can range from genetic markers (as discussed in pharmacogenomics) to physiological indicators or molecular markers reflecting the drug's effects or underlying disease state researchgate.net. Research is ongoing to identify biomarkers that can help predict which patients are most likely to benefit from acebutolol/diacetolol therapy, identify those at higher risk of adverse effects, or monitor the effectiveness of treatment. While specific biomarkers for diacetolol response are still under investigation, the broader field of beta-blocker pharmacodynamics and patient stratification is highly relevant.

Computational Approaches in Metabolism Prediction and Drug Interaction Modeling

Computational methods are increasingly utilized to predict drug metabolism and potential drug-drug interactions, offering valuable insights for compounds like acebutolol and diacetolol nih.govmdpi.comd-nb.info. In silico models can simulate metabolic pathways, predict the enzymes involved in biotransformation (such as the role of CYP2D6 in acebutolol metabolism), and assess the likelihood of interactions with other co-administered drugs nih.gov. Physiologically based pharmacokinetic (PBPK) models, for instance, can integrate in vitro metabolism data with physiological parameters to predict in vivo pharmacokinetics and potential drug interactions d-nb.info. These computational tools aid in understanding the complex metabolic fate of acebutolol and diacetolol and can help predict how their concentrations might be affected by other medications, contributing to safer and more effective prescribing.

Formulation Science and Delivery Systems for Optimized Pharmacokinetics

Mucoadhesive Buccal Tablets and Controlled Release

Investigation into mucoadhesive buccal tablets has been conducted for acebutolol hydrochloride, aiming to improve bioavailability by bypassing hepatic first-pass metabolism researchgate.netajprd.comresearchgate.netijpbs.com. This delivery system involves tablets, gels, or patches designed to adhere to the buccal mucosa, allowing for direct absorption into the bloodstream researchgate.netajprd.comresearchgate.net.

Studies have explored the use of various mucoadhesive polymers in the formulation of these buccal tablets, including carbopol 940, xanthan gum, HPMC K4M, and ethyl cellulose (B213188) as a backing layer researchgate.netajprd.comresearchgate.netijpbs.com. The direct compression method has been employed for tablet preparation researchgate.netajprd.comijpbs.com.

Evaluation parameters for these mucoadhesive buccal tablets typically include physical characteristics such as hardness, thickness, weight variation, and friability, as well as performance indicators like surface pH, swelling index, in vitro drug release, adhesion force, and in vitro mucoadhesive strength researchgate.netajprd.comijpbs.com. Stability studies in human saliva have also been conducted researchgate.net.

Research findings indicate the potential of mucoadhesive buccal formulations for controlled release. For instance, a study using carbopol 940 and xanthan gum demonstrated formulations with acceptable swelling indices and mucoadhesion strengths researchgate.net. In vitro drug release studies showed promising release profiles over several hours researchgate.netajprd.com. One optimized formulation (Batch F5) containing 30 mg of carbopol 940 and 30 mg of xanthan gum showed a maximum drug release of 99.96% after 12 hours in one study researchgate.netajprd.com. The drug release kinetics of this formulation were found to fit a zero-order kinetic model, exhibiting an anomalous diffusion release mechanism researchgate.netajprd.com. The surface pH of the evaluated tablets was reported to be close to salivary pH, suggesting minimal irritation to the buccal mucosa researchgate.net.

The use of mucoadhesive polymers facilitates close contact with the absorption tissue, potentially leading to increased drug absorption and enhanced bioavailability ijpbs.comscielo.br. These systems can also modulate drug release, enabling sustained or controlled release profiles mdpi.com.

Table 1: Summary of Selected Research Findings on Mucoadhesive Buccal Tablets of Acebutolol Hydrochloride

| Formulation Components | Evaluation Parameters | Key Findings | Source |

| Carbopol 940, Xanthan Gum | Swelling index, Mucoadhesion strength, In vitro release | Potential for controlled release; Optimized batch showed ~100% release in 12h | researchgate.netajprd.com |

| Carbopol 934, HPMC K4M, Ethyl Cellulose | Bioadhesive properties, In vitro dissolution studies | Demonstrated bioadhesive properties and controlled release potential | ijpbs.com |

Novel Therapeutic Applications and Repurposing Potential

Recent research has explored the potential repurposing of acebutolol for conditions other than its established uses in hypertension and arrhythmias wikipedia.orgmims.comnih.govnih.govmayoclinic.org. Notably, studies have investigated its potential application in the treatment of osteoporosis. nih.govbiorxiv.orgresearchgate.net.

A study employing multi-omics approaches and multi-modal data analysis identified acebutolol as a potential candidate for osteoporosis treatment nih.govbiorxiv.orgresearchgate.net. This research screened a large number of compounds and identified several with potential targeting effects on osteoporosis driver signaling networks nih.govresearchgate.net. Mendelian randomization was used to assess potential causal links between the expression of drug targets and bone mineral density (BMD) nih.govresearchgate.net.

Experimental validation using zebrafish osteoporosis models induced by Dexamethasone showed that acebutolol hydrochloride demonstrated significant protective effects against osteoporosis-related bone deterioration nih.govbiorxiv.orgresearchgate.net. Furthermore, analysis of a population-based dataset revealed that individuals taking beta-blocker drugs exhibited significantly higher BMD compared to users of other cardiovascular medications nih.govresearchgate.net.

These findings suggest that acebutolol, and potentially its active metabolite Deacyl acebutolol (Diacetolol), warrants further investigation through mechanistic studies and clinical trials to evaluate its efficacy in the management of osteoporosis nih.govresearchgate.net. While acebutolol has not been previously implicated in osteoporosis therapy, this research proposes it as a novel candidate nih.govresearchgate.net.

Table 2: Potential Novel Application of Acebutolol (and its metabolite)

| Potential Application | Research Approach | Key Findings | Source |

| Osteoporosis Treatment | Multi-omics analysis, Zebrafish model, Population-based data analysis | Identified as a potential candidate; Showed protective effects in zebrafish model; Associated with higher BMD | nih.govbiorxiv.orgresearchgate.net |

Q & A

Q. What experimental models and assays are most effective for studying Deacyl Acebutolol’s role in glucose uptake modulation?

this compound’s hypoglycemic effects can be investigated using insulin-resistant cell lines (e.g., TNF-α-treated 3T3-L1 adipocytes or HepG2 liver cells) with 2-NBDG glucose uptake assays. In non-induced cells, Acebutolol increased glucose uptake by ~50%, while in TNF-α-treated models, efficacy reached ~45% . These assays should include controls for insulin and validated JNK inhibitors (e.g., BI-78D3) to contextualize results. Dose-response curves and time-course experiments (e.g., 6-hour TNF-α pre-treatment) are critical to account for temporal variations in JNK activation .

Q. How does this compound interact with JNK signaling pathways at the molecular level?

Molecular docking simulations (e.g., LibDock analysis) reveal that Acebutolol binds to the JNK-JIP1 interaction site, forming hydrogen bonds with Arg127 and Cys163 residues. This binding affinity (LibDock score: 65.1) is comparable to BI-78D3 (67.7), a known JNK inhibitor. Researchers should validate these interactions using co-immunoprecipitation assays to quantify JNK-JIP1 complex disruption and Western blotting to measure phospho-JNK levels in treated cell lines .

Q. What analytical methods are recommended for quantifying this compound in pharmaceutical or biological samples?

Spectrophotometric methods using ion-pair complexes with acidic dyes (e.g., bromocresol green or bromothymol blue) offer sensitive detection. Linear ranges of 0.5–13.8 µg/mL (BCG) and 1.8–15.9 µg/mL (BTB) have been validated, with precision equivalent to HPLC reference methods. Sample preparation should exclude excipients that may interfere with dye binding .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in this compound’s efficacy across different diabetic models?

Variability in glucose uptake outcomes (e.g., 50% vs. 45% efficacy in non-induced vs. TNF-α-treated cells) may arise from differences in JNK activation thresholds or cell-type-specific signaling. To address this, use combinatorial assays (e.g., JNK activity kits alongside glucose uptake measurements) and standardized TNF-α concentrations. Meta-analyses of historical clinical data (e.g., Fraser et al., 1986) may clarify context-dependent effects .

Q. What strategies validate the molecular docking predictions of this compound’s binding to JNK?

Computational predictions require experimental validation via site-directed mutagenesis of JNK residues (e.g., Arg127Ala or Cys163Ser). Compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Discrepancies between LibDock scores and empirical data may indicate unmodeled conformational changes in JNK .

Q. How does this compound’s dual role as a β-blocker and JNK inhibitor impact experimental design?

Researchers must dissect these mechanisms using selective β-adrenergic receptor antagonists (e.g., propranolol) in parallel experiments. For example, if glucose uptake persists despite β-blockade, the effect is likely JNK-mediated. Dose-ranging studies should differentiate cardioselective (β1) effects from off-target JNK modulation .

Q. What are the implications of this compound’s pharmacokinetics for long-term antidiabetic studies?

Chronic exposure studies in vivo should monitor tissue-specific accumulation, hepatic metabolism, and potential drug-drug interactions. Acebutolol’s half-life and bioavailability in diabetic models (e.g., db/db mice) must be characterized using LC-MS/MS to ensure therapeutic relevance. Contrast these data with historical hypertension trials to identify repurposing challenges .

Methodological Considerations

- Contradiction Analysis : When conflicting data emerge (e.g., variable glucose uptake outcomes), apply sensitivity analyses to isolate variables such as TNF-α incubation time or cell passage number .

- Comparative Studies : Use BI-78D3 as a positive control for JNK inhibition, but include Acebutolol-specific metrics (e.g., β-blockade activity) to avoid oversimplification .

- Ethical Repurposing : Leverage existing FDA safety data for Acebutolol to expedite translational studies, but conduct rigorous dose-escalation trials to redefine therapeutic windows for diabetic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.